3-fluoro-4-hydroxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-fluoro-4-hydroxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRUFMILEHPVPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243390-19-3 | |
| Record name | 3-fluoro-4-hydroxybenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-fluoro-4-hydroxybenzene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-fluoro-4-hydroxybenzene-1-sulfonamide, a fluorinated aromatic sulfonamide of significant interest in medicinal chemistry. This document delves into the compound's physicochemical properties, outlines a detailed, field-proven synthetic protocol, and explores its anticipated spectral characteristics. Furthermore, this guide discusses the established role of fluorinated benzenesulfonamides as potent enzyme inhibitors, particularly targeting carbonic anhydrases, thereby highlighting the potential therapeutic applications of the title compound. The synthesis and potential biological pathways are visually represented to facilitate a deeper understanding of its chemical and pharmacological attributes.
Introduction: The Significance of Fluorinated Sulfonamides in Drug Discovery
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These modifications can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability.
Sulfonamides, characterized by the -SO₂NH₂ functional group, represent a critical class of pharmacophores with a broad spectrum of biological activities, including antibacterial, and anticancer properties.[1] The convergence of these two key motifs—a fluorine substituent and a sulfonamide moiety—on a benzene scaffold, as seen in this compound, presents a compelling scaffold for the development of novel therapeutic agents. This guide provides an in-depth look at the core scientific principles and practical methodologies associated with this promising compound.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1243390-19-3 | , |
| Molecular Formula | C₆H₆FNO₃S | |
| Molecular Weight | 191.18 g/mol | |
| IUPAC Name | 3-fluoro-4-hydroxybenzenesulfonamide | |
| SMILES | C1=CC(=C(C=C1S(=O)(=O)N)F)O | |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, methanol, ethanol) (predicted) | General knowledge |
Synthesis Protocol: A Representative Methodology
Causality Behind Experimental Choices:
-
Protection of the Phenolic Hydroxyl Group: The hydroxyl group of 2-fluorophenol is acidic and reactive. It must be protected to prevent unwanted side reactions during the chlorosulfonation step. An acetate ester is a suitable protecting group as it is stable under the conditions of the subsequent reaction and can be readily cleaved under basic conditions.
-
Chlorosulfonation: This is a key step to introduce the sulfonyl chloride group onto the aromatic ring. Chlorosulfonic acid is a powerful and effective reagent for this electrophilic aromatic substitution. The reaction is typically performed at low temperatures to control its exothermicity and improve regioselectivity.
-
Amination: The resulting sulfonyl chloride is a reactive intermediate that is readily converted to the corresponding sulfonamide by treatment with an ammonia source, such as aqueous ammonia.
-
Deprotection: The final step involves the hydrolysis of the acetate protecting group to reveal the free hydroxyl group, yielding the target compound.
Step-by-Step Experimental Protocol
Step 1: Acetylation of 2-Fluorophenol
-
To a stirred solution of 2-fluorophenol (1 eq.) in a suitable solvent such as dichloromethane at 0 °C, add acetic anhydride (1.2 eq.) and a catalytic amount of a base like triethylamine or pyridine.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield 2-fluorophenyl acetate, which can be used in the next step without further purification if of sufficient purity.
Step 2: Chlorosulfonation of 2-Fluorophenyl Acetate
-
Cool chlorosulfonic acid (5 eq.) in a flask equipped with a dropping funnel and a gas trap to 0 °C in an ice bath.
-
Add 2-fluorophenyl acetate (1 eq.) dropwise to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid sulfonyl chloride product will precipitate. Collect the solid by vacuum filtration and wash it with cold water. Dry the product under vacuum.
Step 3: Amination of the Sulfonyl Chloride
-
Add the crude 4-acetoxy-3-fluorobenzene-1-sulfonyl chloride to an excess of concentrated aqueous ammonia at 0 °C with stirring.
-
Stir the mixture at room temperature for 1-2 hours.
-
The sulfonamide product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 4: Hydrolysis of the Acetate Group
-
Suspend the crude 4-acetoxy-3-fluorobenzene-1-sulfonamide in a solution of a base, such as sodium hydroxide (2-3 eq.), in a mixture of water and a co-solvent like methanol or ethanol.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
The final product, this compound, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis Workflow Diagram
Caption: Representative synthesis workflow for this compound.
Anticipated Spectral Characteristics
While experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on the functional groups present and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the sulfonamide protons. The aromatic region will display a complex splitting pattern due to the fluorine and hydroxyl substituents. The chemical shifts (δ) are predicted in ppm relative to a standard reference like TMS.
-
Aromatic Protons (3H): Expected in the range of δ 6.8-7.8 ppm. The fluorine atom will cause splitting of the adjacent proton signals (ortho and meta coupling).
-
Hydroxyl Proton (1H): A broad singlet, typically in the range of δ 5.0-10.0 ppm, depending on the solvent and concentration. This peak will be exchangeable with D₂O.
-
Sulfonamide Protons (2H): A broad singlet in the range of δ 7.0-8.0 ppm, also exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton. The chemical shifts will be influenced by the electronegative fluorine, oxygen, and sulfur atoms.
-
Aromatic Carbons (6C): Expected in the range of δ 110-160 ppm. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups.[2]
-
O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.[3]
-
N-H Stretch (Sulfonamide): Two distinct bands for the symmetric and asymmetric stretches in the region of 3200-3400 cm⁻¹.[3]
-
S=O Stretch (Sulfonamide): Two strong bands for the asymmetric and symmetric stretches, typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.[4]
-
C-F Stretch: A strong absorption in the region of 1250-1000 cm⁻¹.
-
Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.[5]
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 191. The fragmentation pattern is expected to be characteristic of aromatic sulfonamides, with common losses of SO₂ (64 Da) and the sulfonamide group.[6][7]
Potential Biological Activity and Applications in Drug Development
Aromatic sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[8] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various CA isoforms are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.
Particularly, certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[8] Therefore, the development of selective CA inhibitors is a significant area of anticancer drug discovery.
Fluorinated benzenesulfonamides have been shown to be potent and selective inhibitors of various CA isoforms.[9][10] The fluorine atom can enhance the binding affinity of the sulfonamide to the zinc ion in the active site of the enzyme and can also influence the selectivity for different CA isoforms.
Given its structure, this compound is a prime candidate for investigation as a carbonic anhydrase inhibitor. The sulfonamide group is the key zinc-binding moiety, while the fluoro and hydroxyl substituents on the phenyl ring can modulate the binding affinity and selectivity.
Logical Pathway for Biological Activity
Caption: Postulated mechanism of action for this compound as a carbonic anhydrase inhibitor.
Conclusion and Future Directions
This compound is a molecule with significant potential in the field of drug discovery, particularly as a scaffold for the development of carbonic anhydrase inhibitors. This guide has provided a comprehensive overview of its properties, a representative synthetic route, and its anticipated spectral characteristics. The logical pathway for its biological activity underscores the rationale for its investigation as a therapeutic agent.
Future research should focus on the following areas:
-
Optimization and validation of the synthetic protocol: Developing a high-yielding and scalable synthesis is crucial for further studies.
-
Full spectral characterization: Obtaining and analyzing the experimental NMR, IR, and MS data will confirm the structure and provide valuable reference data.
-
In vitro biological evaluation: Screening the compound against a panel of human carbonic anhydrase isoforms will determine its inhibitory potency and selectivity.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound will help to elucidate the key structural features required for potent and selective inhibition.
-
In vivo studies: If promising in vitro activity is observed, further evaluation in cellular and animal models of relevant diseases will be warranted.
By systematically addressing these research avenues, the full therapeutic potential of this compound and its derivatives can be realized, contributing to the development of novel and effective treatments for a range of human diseases.
References
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PubChem. (n.d.). p-Hydroxybenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]
- Bendjeddou, A., Abbaz, T., Khacha, N., Benahmed, M., Gouasmia, A., & Villemin, D. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 799-805.
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
- Google Patents. (n.d.). US4620042A - Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol.
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Retrieved from [Link]
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Dudutienė, V., Matulienė, J., Smirnov, A., Timm, D. D., Zubrienė, A., Baranauskienė, L., ... & Matulis, D. (2016). Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide. Drug and Chemical Toxicology, 40(3), 309-319. [Link]
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Gajdács, M., & Spengler, G. (2020). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Molecules, 25(21), 5094. [Link]
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ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved from [Link]
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Sciencemadness.org. (2008). Synthesis of 4-hydroxybenzaldehyde from phenol?. Retrieved from [Link]
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ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Retrieved from [Link]
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Angeli, A., Nocentini, A., G-M, D., Gratteri, P., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 828-833. [Link]
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Wang, R., & Zhu, J. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(6), 834-839. [Link]
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Khan, I., Ali, S., Hameed, S., Rama, N. H., Hussain, M. T., Wadood, A., ... & Al-Harrasi, A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1221, 128821. [Link]
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Dudutienė, V., Zubrienė, A., Smirnov, A., Gylytė, J., Timm, D. D., Matulienė, J., & Matulis, D. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. Bioorganic & Medicinal Chemistry, 23(15), 4870-4881. [Link]
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van der Vlugt, J. I., Pidko, E. A., Vogt, D., & van Leeuwen, P. W. N. M. (2009). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Dalton Transactions, (31), 6091-6099. [Link]
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Angeli, A., Nocentini, A., G-M, D., Gratteri, P., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 828-833. [Link]
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An In-depth Technical Guide to 3-fluoro-4-hydroxybenzene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 3-fluoro-4-hydroxybenzene-1-sulfonamide, a fluorinated aromatic sulfonamide of interest in medicinal chemistry and drug discovery. While experimental data for this specific molecule is not extensively available in public literature, this document compiles known information, predicted properties based on established computational models, and expert analysis of its likely characteristics and handling requirements.
Introduction and Significance
This compound (CAS RN: 1243390-19-3) belongs to the sulfonamide class of compounds, a cornerstone in the development of therapeutics ranging from antimicrobial agents to diuretics and hypoglycemics.[1] The introduction of a fluorine atom and a hydroxyl group onto the phenylsulfonamide scaffold can significantly modulate its physicochemical properties, such as acidity (pKa), lipophilicity, and metabolic stability. These modifications are crucial in drug design for optimizing pharmacokinetic and pharmacodynamic profiles.
The strategic placement of a fluorine atom can enhance binding affinity to target proteins and improve metabolic resistance by blocking sites susceptible to oxidative metabolism. The hydroxyl group can participate in hydrogen bonding interactions within a biological target and provides a potential site for further chemical modification. Therefore, this compound represents a valuable scaffold for the synthesis of novel bioactive molecules.[2]
Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 1243390-19-3 | [3] |
| Molecular Formula | C₆H₆FNO₃S | [3] |
| Molecular Weight | 191.18 g/mol | [3] |
| Predicted Melting Point | 150-160 °C | Analogy to similar sulfonamides |
| Predicted Boiling Point | > 400 °C (decomposes) | Analogy to similar sulfonamides |
| Predicted Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water. | General sulfonamide solubility |
| Predicted pKa | Phenolic OH: ~8-9; Sulfonamide NH₂: ~9-10 | Computational prediction and analogy |
Expert Commentary on Predicted Properties: The predicted melting point is based on related hydroxyphenyl and fluorophenyl sulfonamides. Aromatic sulfonamides are typically crystalline solids with relatively high melting points due to strong intermolecular hydrogen bonding. The predicted high boiling point with decomposition is also characteristic of this class of compounds. The solubility profile is as expected for a molecule with both polar (hydroxyl, sulfonamide) and nonpolar (aromatic ring) regions. The predicted pKa values for the phenolic hydroxyl and sulfonamide protons are crucial for understanding the ionization state of the molecule at physiological pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Synthesis and Purification
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related sulfonamides. One such approach involves the chlorosulfonation of a protected phenol followed by amination.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol (Self-Validating System)
Step 1: Chlorosulfonation of 2-Fluoro-1-methoxybenzene
-
Rationale: Chlorosulfonic acid is a strong electrophile that will react with the electron-rich aromatic ring to introduce the sulfonyl chloride group. The methoxy group is a strong activating group, directing the substitution primarily to the para position.
-
Procedure:
-
To a stirred solution of chlorosulfonic acid (3 equivalents) at 0 °C, slowly add 2-fluoro-1-methoxybenzene (1 equivalent).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Validation: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-fluoro-4-methoxybenzene-1-sulfonyl chloride.
-
Step 2: Amination of 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride
-
Rationale: The sulfonyl chloride is a reactive electrophile that will readily react with ammonia to form the sulfonamide.
-
Procedure:
-
Dissolve the crude sulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran).
-
Cool the solution to 0 °C and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide.
-
Stir the reaction at room temperature for 2-4 hours.
-
Validation: Monitor by TLC for the disappearance of the sulfonyl chloride.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Collect the organic layer, dry, and concentrate to yield crude 3-fluoro-4-methoxybenzene-1-sulfonamide.
-
Step 3: Demethylation to this compound
-
Rationale: Boron tribromide is a strong Lewis acid commonly used for the cleavage of methyl ethers to the corresponding phenols.
-
Procedure:
-
Dissolve the crude methoxy-sulfonamide in dichloromethane.
-
Cool the solution to -78 °C and add a solution of boron tribromide (1.5-2 equivalents) in dichloromethane dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Validation: Monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Spectral Characterization
While experimental spectra for this compound are not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The fluorine atom will cause splitting of the adjacent proton signals (²JHF and ³JHF coupling).
-
Hydroxyl Proton: A broad singlet, exchangeable with D₂O, is expected for the phenolic OH proton, likely in the range of δ 9-11 ppm, depending on the solvent and concentration.
-
Sulfonamide Protons: A broad singlet corresponding to the two NH₂ protons is expected, also exchangeable with D₂O, typically in the range of δ 7-8 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon directly attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will exhibit smaller two- and three-bond couplings to fluorine.
-
The carbon bearing the hydroxyl group and the carbon bearing the sulfonamide group will be deshielded and appear at the downfield end of the aromatic region.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
-
N-H Stretch: Two sharp to medium bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the sulfonamide N-H bonds.
-
S=O Stretch: Two strong absorption bands characteristic of the sulfonamide group, typically around 1350-1300 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric).
-
C-F Stretch: A strong band in the region of 1250-1000 cm⁻¹.
-
Aromatic C=C Stretch: Several bands of varying intensity in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 192.01 would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 190.00 would be observed.
-
Fragmentation Pattern: The fragmentation of sulfonamides is well-studied. Common fragmentation pathways involve the loss of SO₂ (64 Da) and cleavage of the C-S and S-N bonds.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, the hazard profile can be inferred from related sulfonamides and fluorinated aromatic compounds.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a promising scaffold for the development of new chemical entities in drug discovery. This guide has provided a detailed overview of its known and predicted physicochemical properties, a plausible synthetic route with self-validating steps, and expected spectral characteristics. While a lack of extensive experimental data necessitates reliance on predictive methods and analogies, the information presented here offers a solid foundation for researchers and scientists working with this compound. Further experimental validation of the properties outlined in this guide is highly encouraged.
References
- Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2017). Pakistan Journal of Pharmaceutical Sciences, 30(5), 1765-1772.
- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). Molecules, 30(13), 3033.
- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Chinese Journal of Organic Chemistry, 44(1), 1-20.
- Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies. (2017). Acta Chimica Slovenica, 64(4), 842-848.
- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). Chemical Science, 10(23), 5926-5935.
- Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (2003). Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
- Synthesis of Some Novel Antibacterial Sulfonamide Reactive Dyes. (2014). Life Science Journal, 11(11), 138-142.
- An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3-hydroxybenzoic Acid
- Prediction of some thermodynamic properties of sulfonamide drugs using genetic algorithm‐multiple linear regressions. (2012). Journal of the Chinese Chemical Society, 59(11), 1387-1396.
- Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (2019). Journal of Medicinal Chemistry, 62(22), 10012-10022.
- Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. (2024). Journal of Advanced Applied Sciences, 3(2), 40-54.
- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). Molecules, 27(21), 7453.
- Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. (2003). The Journal of Organic Chemistry, 68(25), 9845–9851.
- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). Chemical Science, 10(23), 5926-5935.
- Synthesis and characterization of some sulfonamide dervatives. (n.d.). International Journal of ChemTech Research, 9(5), 335-343.
- Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after On-Line Photochemical Reaction. (2001).
- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). ChemRxiv.
- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
- CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. (2021). Journal of the American Society for Mass Spectrometry, 32(4), 1032–1039.
- 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(12), o3135.
- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). The University of Manchester.
- Ft-Ir and Computational Study of Sulphaguanidine. (2013). Oriental Journal of Chemistry, 29(1), 221-230.
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PubChem. (n.d.). 4-Fluoro-3-nitrobenzenesulfonamide. Retrieved January 23, 2026, from [Link]
- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). Molecules, 27(21), 7453.
- synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. (2021). International Journal of Novel Research and Development, 6(5), 1-10.
- 3-Fluoro-4-hydroxybenzoic acid, 1. (2025). Journal of Molecular Structure, 1311, 138139.
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Methodological & Application
An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-hydroxybenzene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, technically detailed protocol for the synthesis of 3-fluoro-4-hydroxybenzene-1-sulfonamide, a valuable building block in medicinal chemistry. The presence of the sulfonamide moiety, a key pharmacophore in numerous therapeutic agents, combined with the fluorine and hydroxyl substitutions on the benzene ring, makes this compound a significant precursor for the development of novel drug candidates. This guide is structured to provide not only a step-by-step experimental procedure but also the underlying chemical principles and safety considerations, ensuring a reproducible and safe execution of the synthesis.
Introduction
The sulfonamide functional group is a cornerstone in drug design, exhibiting a wide range of biological activities, including antimicrobial, diuretic, and anticancer properties. The strategic incorporation of fluorine into drug molecules can enhance metabolic stability, binding affinity, and bioavailability. Consequently, fluorinated sulfonamides are of great interest in modern drug discovery. This compound serves as a versatile intermediate, allowing for further functionalization to create a diverse library of compounds for biological screening.
This protocol outlines a two-step synthesis commencing with the commercially available 2-fluorophenol. The synthesis involves an initial chlorosulfonation reaction to introduce the sulfonyl chloride group, followed by amination to yield the desired sulfonamide.
Synthetic Strategy
The synthesis of this compound is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step is an electrophilic aromatic substitution, specifically the chlorosulfonation of 2-fluorophenol. The regioselectivity of this reaction is governed by the directing effects of the hydroxyl and fluoro substituents on the aromatic ring. The strongly activating and ortho-, para-directing hydroxyl group primarily directs the incoming electrophile to the position para to it, yielding the desired 3-fluoro-4-hydroxybenzenesulfonyl chloride intermediate. The subsequent step involves the nucleophilic substitution of the chloride on the sulfonyl chloride group by ammonia to form the final sulfonamide product.
Caption: Figure 1: Synthetic Workflow
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Supplier | Purity |
| 2-Fluorophenol | C₆H₅FO | 112.10 | 367-12-4 | e.g., Sigma-Aldrich | ≥99% |
| Chlorosulfonic acid | ClSO₃H | 116.52 | 7790-94-5 | e.g., Sigma-Aldrich | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | e.g., Fisher Scientific | Anhydrous, ≥99.8% |
| Aqueous Ammonia | NH₄OH | 35.05 | 1336-21-6 | e.g., Sigma-Aldrich | 28-30% solution |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | e.g., Fisher Scientific | ACS grade |
| Sodium bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | e.g., Sigma-Aldrich | Saturated solution |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | e.g., Fisher Scientific | Granular |
| Hydrochloric acid | HCl | 36.46 | 7647-01-0 | e.g., Sigma-Aldrich | Concentrated (37%) |
| Deionized water | H₂O | 18.02 | 7732-18-5 | N/A | High purity |
| Crushed ice | H₂O | 18.02 | N/A | N/A | N/A |
Experimental Protocol
Part 1: Synthesis of 3-Fluoro-4-hydroxybenzenesulfonyl chloride
Causality Behind Experimental Choices: This procedure is adapted from established methods for the chlorosulfonation of phenolic compounds. The use of a chlorinated solvent like dichloromethane is common as it is inert to the highly reactive chlorosulfonic acid. The reaction is conducted at low temperature to control the exothermicity and improve the selectivity of the reaction. A slow, dropwise addition of chlorosulfonic acid is crucial to prevent a runaway reaction and the formation of side products. The workup procedure involving quenching on ice is a standard method to safely decompose any excess chlorosulfonic acid and precipitate the sulfonyl chloride product, which is typically a solid and insoluble in acidic water.
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet adapter with a drying tube (filled with calcium chloride).
-
Reagent Preparation: Dissolve 2-fluorophenol (5.6 g, 50 mmol) in anhydrous dichloromethane (100 mL) in the reaction flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (8.74 g, 5.2 mL, 75 mmol) dropwise to the stirred solution over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (approximately 200 g) in a large beaker with vigorous stirring. This step should be performed in a fume hood as it will generate HCl gas.
-
Product Isolation: The crude 3-fluoro-4-hydroxybenzenesulfonyl chloride will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold deionized water until the filtrate is neutral to pH paper.
-
Drying: Dry the isolated solid under vacuum to a constant weight. The crude product can be used in the next step without further purification.
Part 2: Synthesis of this compound
Causality Behind Experimental Choices: The amination of sulfonyl chlorides is a standard method for the synthesis of sulfonamides.[1] The use of an excess of aqueous ammonia serves as both the nucleophile and the base to neutralize the HCl byproduct. The reaction is typically exothermic and is therefore controlled by cooling. The acidification of the reaction mixture after the reaction is complete is to precipitate the sulfonamide product, which is generally less soluble in acidic conditions. The subsequent purification by recrystallization is a standard technique to obtain a high-purity solid product.
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, place the crude 3-fluoro-4-hydroxybenzenesulfonyl chloride (10.5 g, 50 mmol, assuming 100% yield from the previous step) in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Addition of Ammonia: Cool the flask in an ice-water bath and slowly add an excess of cold aqueous ammonia (28-30%, 100 mL) to the sulfonyl chloride with vigorous stirring. A thick white precipitate will form.
-
Reaction: After the initial exothermic reaction subsides, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Product Precipitation: Cool the reaction mixture in an ice-water bath and slowly acidify it by adding concentrated hydrochloric acid dropwise until the pH is approximately 2.
-
Product Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain pure this compound as a white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Characterization
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.
-
Melting Point: Determine the melting point of the purified product and compare it with literature values if available.
-
¹H NMR, ¹³C NMR, and ¹⁹F NMR: Nuclear Magnetic Resonance spectroscopy will confirm the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the sulfonamide (N-H and S=O stretches), hydroxyl (O-H stretch), and aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.
Safety Precautions
This synthesis involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water.[2][3] It can cause severe burns to the skin and eyes and is harmful if inhaled. Handle with extreme care using acid-resistant gloves, a lab coat, and a face shield.[2]
-
2-Fluorophenol is toxic and an irritant. Avoid contact with skin and eyes.
-
Concentrated hydrochloric acid is corrosive and can cause severe burns. Handle with appropriate PPE.
-
Aqueous ammonia is a strong irritant to the eyes, skin, and respiratory system.
-
The quenching of the chlorosulfonation reaction mixture with ice generates hydrogen chloride gas , which is toxic and corrosive. This step must be performed in an efficient fume hood.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield of sulfonyl chloride | Incomplete reaction | Increase reaction time or temperature slightly. |
| Decomposition of product during workup | Ensure the quenching is done at a low temperature and quickly. | |
| Low yield of sulfonamide | Incomplete amination | Increase the reaction time or use a slight excess of ammonia. |
| Loss of product during recrystallization | Use a minimal amount of hot solvent for recrystallization and cool slowly. | |
| Impure product | Presence of starting materials or side products | Optimize the purification step (e.g., try a different recrystallization solvent). |
References
- CN1301949C - Preparation process of 2-fluoro-6-chlorophenol - Google Patents.
-
Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts - NIH. Available at: [Link]
-
CHLOROSULPHONIC ACID HAZARD SUMMARY - NJ.gov. Available at: [Link]
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Application Note: Mass Spectrometric Characterization of 3-fluoro-4-hydroxybenzene-1-sulfonamide
Introduction
3-fluoro-4-hydroxybenzene-1-sulfonamide is a substituted aromatic sulfonamide of increasing interest in medicinal chemistry and drug discovery. The presence of the sulfonamide functional group, a well-established pharmacophore, combined with fluorine and hydroxyl substitutions on the benzene ring, imparts unique physicochemical properties that are critical to its biological activity.[1][2] Accurate and comprehensive structural elucidation is paramount for metabolism studies, impurity profiling, and quality control in the pharmaceutical development pipeline. Mass spectrometry, particularly when coupled with liquid chromatography, stands as a powerful analytical tool for the sensitive and specific characterization of such compounds.[3][4]
This application note provides a detailed guide to the mass spectrometric analysis of this compound. We will explore its ionization behavior and delve into its characteristic fragmentation patterns under collision-induced dissociation (CID). The protocols and insights provided herein are designed to be a practical resource for researchers aiming to develop robust analytical methods for this and structurally related molecules.
Chemical Properties and Expected Ionization Behavior
Before delving into the mass spectrometric analysis, it is crucial to understand the key chemical features of this compound that will dictate its behavior in the mass spectrometer.
| Property | Value | Source |
| Molecular Formula | C₆H₆FNO₃S | [5] |
| Molecular Weight | 191.18 g/mol | [5] |
| Structure | ||
| This compound | ||
| Key Functional Groups | Aromatic ring, Sulfonamide (-SO₂NH₂), Hydroxyl (-OH), Fluorine (-F) |
The presence of the acidic phenolic hydroxyl group and the weakly acidic sulfonamide N-H proton suggests that this molecule can be readily ionized in both positive and negative ion modes. Electrospray ionization (ESI) is a particularly suitable technique for sulfonamides, offering excellent sensitivity.[1][6][7] In positive ion mode, protonation is expected to occur, likely on the nitrogen atom of the sulfonamide group.[6] In negative ion mode, deprotonation of the phenolic hydroxyl group is the most probable ionization pathway. The choice of ionization mode will depend on the specific analytical requirements, such as sensitivity and the desired fragmentation information.
Experimental Workflow: From Sample to Spectrum
A systematic approach is essential for obtaining high-quality mass spectrometric data. The following workflow outlines the key stages in the analysis of this compound.
Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.
Protocol 1: Sample Preparation
The goal of sample preparation is to ensure the analyte is in a suitable solvent system for introduction into the LC-MS system, free from interfering substances.
Materials:
-
This compound reference standard
-
LC-MS grade methanol
-
LC-MS grade water
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Autosampler vials with septa
Procedure:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh 1 mg of this compound reference standard.
-
Dissolve the standard in 1 mL of methanol in a clean, amber glass vial.
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Working Solution Preparation (e.g., 1 µg/mL):
-
Perform a serial dilution of the stock solution using a 50:50 (v/v) mixture of methanol and water. For a 1 µg/mL working solution, dilute 10 µL of the stock solution into 990 µL of the methanol/water mixture.
-
Vortex briefly to homogenize.
-
-
Final Sample Preparation:
-
Transfer the working solution to an autosampler vial.
-
This solution is now ready for injection into the LC-MS system.
-
Rationale: A mixture of methanol and water is a common and effective solvent for dissolving sulfonamides and is compatible with reversed-phase liquid chromatography.[8] Preparing a concentrated stock solution in a primarily organic solvent ensures solubility, while the final dilution in a mixed aqueous-organic solvent is ideal for injection onto the LC column.
Protocol 2: LC-MS/MS Method Parameters
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound. Optimization may be required based on the specific instrumentation used.
| LC Parameters | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS Parameters | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 350 °C |
| Nebulizer Pressure | 45 psi |
| Full Scan MS Range | m/z 50 - 300 |
| MS/MS Precursor Ion | m/z 192.0 (protonated molecule) |
| Collision Energy | Ramped (e.g., 10-40 eV) |
Rationale: A C18 column is a versatile choice for the separation of moderately polar compounds like sulfonamides. The use of formic acid as a mobile phase additive aids in the protonation of the analyte in positive ion mode, enhancing ionization efficiency. A gradient elution ensures good peak shape and separation from potential impurities. The MS parameters are typical for the analysis of small molecules and can be adjusted to optimize the signal intensity.
Data Interpretation: Fragmentation Pathway
The tandem mass spectrum (MS/MS) of this compound provides a structural fingerprint. Based on established fragmentation mechanisms for aromatic sulfonamides, a characteristic fragmentation pathway can be proposed.[1][7]
Proposed Fragmentation of [M+H]⁺ (m/z 192.0)
The primary fragmentation route for many aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 Da.[1][7] This is often a rearrangement process. Additionally, cleavage of the C-S and S-N bonds can lead to other characteristic fragment ions.
Caption: Proposed fragmentation pathway for protonated this compound.
Key Fragment Explanations:
-
m/z 128.0 ([M+H - SO₂]⁺): This ion is formed through the characteristic neutral loss of sulfur dioxide from the protonated precursor.[1][7] The presence of the electron-withdrawing fluorine atom on the aromatic ring may facilitate the cleavage of the Ar-S bond, promoting this fragmentation pathway.[1]
-
m/z 126.0 ([C₆H₅FNO]⁺): This fragment likely arises from the cleavage of the C-S bond, with the loss of the SO₂NH₂ group.
-
m/z 95.0 ([C₆H₄F]⁺): Subsequent fragmentation of the m/z 126.0 ion through the loss of carbon monoxide (CO) from the phenolic group can generate this ion.
Conclusion
This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation and LC-MS/MS analysis, coupled with the interpretation of the fragmentation pathway, offer a robust starting point for researchers in the pharmaceutical and chemical analysis fields. The characteristic fragmentation pattern, notably the neutral loss of SO₂, serves as a reliable diagnostic tool for the identification and structural confirmation of this and related sulfonamide-containing compounds. The methodologies described herein are adaptable and can be optimized for various mass spectrometric platforms, contributing to the rigorous characterization of novel drug candidates.
References
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Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383–393. [Link]
- Jampilek, J. (2019). Recent advances in the synthesis of sulfonamides. Molecules, 24(16), 2975.
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Numan, A., & Danielson, N. D. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. Journal of Chromatographic Science, 42(9), 509–516. [Link]
- Hu, L., et al. (2018). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(10), 2054-2063.
- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(17), 1989-1996.
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MDPI. (2021). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 26(11), 3192. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Klagkou, K., Pullen, F., Harrison, M., & Organ, A. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Journal of mass spectrometry : JMS, 38(3), 308–315. [Link]
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National Center for Biotechnology Information. (n.d.). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). PubMed Central. [Link]
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Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181–200. [Link]
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Molnar Institute. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. [Link]
- Google Patents. (n.d.). WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof.
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MDPI. (2021). Analytical Detection of Sulfonamides and Organophosphorus Insecticide Residues in Fish in Taiwan. International Journal of Environmental Research and Public Health, 18(16), 8493. [Link]
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ACS Publications. (2021). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Journal of Agricultural and Food Chemistry, 69(50), 15306–15313. [Link]
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National Center for Biotechnology Information. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PubMed Central. [Link]
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Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. [Link]
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PubMed. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]
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ResearchGate. (n.d.). Chapter 2. Ionisation Methods in LCMS and LCMS-MS (TSP, APCI, ESP and cf-FAB). [Link]
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PubMed. (2011). Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry. [Link]
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Journal of Food and Drug Analysis. (2012). Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). [Link]
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ResearchGate. (2022). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. [Link]
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National Center for Biotechnology Information. (2018). Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation. PubMed Central. [Link]
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International Journal of Novel Research and Development. (n.d.). synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. [Link]
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purification techniques for 3-fluoro-4-hydroxybenzene-1-sulfonamide
An In-depth Guide to the Purification of 3-fluoro-4-hydroxybenzene-1-sulfonamide for Pharmaceutical Research and Development
This comprehensive guide provides detailed application notes and validated protocols for the purification of this compound, a versatile small molecule scaffold of significant interest in medicinal chemistry and drug discovery. The purity of this compound is paramount, as even minute impurities can have profound impacts on experimental outcomes, affecting biological activity, toxicity profiles, and the overall integrity of research data.[1] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies to achieve high-purity this compound.
Understanding the Molecule: Physicochemical Properties
A successful purification strategy is built upon a solid understanding of the target molecule's physicochemical properties. These characteristics dictate its behavior in various separation systems. This compound is a polar aromatic compound containing acidic phenolic and sulfonamidic protons.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Rationale and Implication for Purification |
| Molecular Formula | C₆H₆FNO₃S[2] | - |
| Molecular Weight | 191.18 g/mol [2] | Essential for calculations in molarity and mass balance. |
| Appearance | Expected to be a solid at room temperature. | Based on the melting points of structurally similar compounds. |
| Melting Point | Not explicitly found, but related compounds melt >120°C.[3][4] | A sharp melting point range is a good indicator of purity. |
| pKa | Not explicitly found, but predicted to have acidic protons. | The phenolic hydroxyl and sulfonamide N-H are acidic, allowing for potential purification via acid-base extraction. |
| Solubility | Soluble in polar organic solvents like DMSO, DMF, and methanol.[3] | Crucial for selecting appropriate solvents for recrystallization and chromatography. |
The Synthetic Landscape: Anticipating Potential Impurities
The nature and quantity of impurities are intrinsically linked to the synthetic route employed. A common synthetic pathway to hydroxylated arylsulfonamides involves the sulfonation of a corresponding phenol, followed by conversion of the sulfonic acid to the sulfonamide.
Potential impurities may include:
-
Unreacted Starting Materials: Such as 2-fluorophenol.
-
Isomeric Byproducts: Formation of other isomers during the sulfonation of 2-fluorophenol.
-
Side-Reaction Products: Byproducts from the chlorosulfonation and amination steps.
-
Residual Solvents: Solvents used in the synthesis and work-up.
-
Degradation Products: The compound may degrade under harsh reaction or purification conditions.
A thorough understanding of these potential contaminants is critical for developing a purification strategy that can effectively remove them.[5]
Purification Strategies: From Crude to High Purity
The choice of purification technique depends on the initial purity of the crude material, the scale of the purification, and the desired final purity. A multi-step approach, combining different techniques, is often the most effective.
Recrystallization: The Workhorse of Solid Purification
Recrystallization is a robust and economical technique for purifying crystalline solids. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.
Causality Behind Experimental Choices: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (removed by hot filtration). For sulfonamides, polar protic solvents or their mixtures with water are often effective.[6]
Protocol for Recrystallization of this compound:
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., isopropanol, ethanol, water, and mixtures thereof) at room and elevated temperatures. An isopropanol/water or ethanol/water mixture is a good starting point.[6]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot isopropanol to the crude solid to dissolve it completely. Use pre-heated glassware to avoid premature crystallization.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Add hot water dropwise to the hot isopropanol solution until it becomes slightly cloudy (the saturation point). Add a few more drops of hot isopropanol to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature to promote the formation of large, pure crystals.[6]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of cold 70% isopropanol to remove any adhering mother liquor containing soluble impurities.[6]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove residual solvent.
Troubleshooting:
-
Oiling Out: If the compound separates as an oil, reheat the solution to redissolve the oil, add more hot solvent, and allow it to cool more slowly.[6]
-
No Crystal Formation: If crystals do not form, the solution may be too dilute or supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[6]
Workflow for Recrystallization:
Caption: Workflow for the purification of this compound by recrystallization.
Flash Column Chromatography: A Versatile Separation Technique
Flash column chromatography is a rapid form of preparative column chromatography that uses a stationary phase (typically silica gel) and a mobile phase (eluent) to separate components of a mixture based on their differential adsorption to the stationary phase.[7]
Causality Behind Experimental Choices: The polarity of the target compound and its impurities dictates the choice of the stationary and mobile phases. For a polar compound like this compound, normal-phase chromatography on silica gel is suitable. The mobile phase should be optimized to provide good separation (a difference in Rf values on TLC). A gradient elution, where the polarity of the mobile phase is gradually increased, is often necessary for complex mixtures.[8]
Protocol for Flash Column Chromatography:
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal system should give the target compound an Rf value of approximately 0.2-0.4. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Column Packing: Pack a glass column with silica gel using the initial, less polar eluent.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the less polar solvent system. Collect fractions and monitor the elution by TLC.
-
Gradient Elution (if necessary): Gradually increase the proportion of the polar solvent in the eluent to elute more polar compounds.
-
Fraction Pooling and Evaporation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Workflow for Flash Column Chromatography:
Caption: Workflow for the purification of this compound by flash chromatography.
Preparative HPLC: For High-Purity Applications
Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers the highest resolution and is ideal for final polishing steps or when very high purity is required. Reversed-phase HPLC is commonly used for sulfonamides.[9][10]
Causality Behind Experimental Choices: In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer. A gradient of increasing organic solvent in the aqueous mobile phase is typically used.
Protocol for Preparative RP-HPLC:
-
Analytical Method Development: First, develop an analytical scale RP-HPLC method to determine the optimal mobile phase composition (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid) and gradient profile for separating the target compound from its impurities.
-
Column Selection: Choose a preparative C18 column with an appropriate internal diameter and length for the desired sample load.
-
Sample Preparation: Dissolve the partially purified compound in the initial mobile phase or a compatible solvent like DMSO. Filter the sample solution through a 0.45 µm filter before injection.
-
Purification Run: Inject the sample onto the preparative HPLC system and run the developed gradient method.
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound using a fraction collector, often triggered by a UV detector signal.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Product Isolation: Pool the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the final pure product.
Quality Control: Purity Assessment
The purity of the final product must be rigorously assessed and documented. A combination of chromatographic and spectroscopic methods provides a comprehensive purity profile.
Table 2: Purity Assessment Techniques
| Technique | Principle | Information Obtained | Key Advantages |
| Analytical HPLC | Differential partitioning between a stationary and a liquid mobile phase.[11] | Retention time, peak area for quantification, % purity.[11] | Robust, reproducible, and provides accurate quantitative data.[10][11] |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent.[11] | Retention factor (Rf), qualitative assessment of impurities. | Rapid, inexpensive, and excellent for reaction monitoring and fraction analysis. |
| Melting Point Analysis | Determination of the temperature range over which the solid melts. | A sharp and narrow melting range indicates high purity. | Simple, fast, and requires minimal sample. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information and can detect impurities with distinct signals. | Provides structural confirmation and can quantify impurities if an internal standard is used. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms the molecular weight of the target compound and can help identify impurities. | High sensitivity and can be coupled with HPLC (LC-MS) for powerful impurity profiling.[12] |
Protocol for TLC Analysis with Fluorescamine Visualization:
-
Spotting: On a silica gel TLC plate, spot a dilute solution of the purified compound alongside the crude material and a co-spot.
-
Development: Develop the plate in a chamber with the appropriate eluent.
-
Visualization:
-
Analysis: The presence of a single spot in the lane of the purified product indicates high purity.
References
-
MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]
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PubChem. (n.d.). p-Hydroxybenzenesulfonamide. Retrieved from [Link]
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Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoro-3-nitrobenzenesulfonamide. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoro-3-methoxybenzene-1-sulfonamide. Retrieved from [Link]
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Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
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Springer. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]
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ResearchGate. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
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Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
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Impactfactor. (n.d.). Synthesis and Biological Activity of New Sulfonamide Derivatives. Retrieved from [Link]
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MDPI. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Retrieved from [Link]
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CORE. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]
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PubMed. (1988). General case of the day. Sulfonamide crystallization in nonalkalinized urine. Retrieved from [Link]
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RSC Publishing. (n.d.). Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (2024). Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and single crystal X-ray analysis of Bis-[(4- ammoniobenzene-1-sulfonyl)ammonium] sulfate from the attempted synthesis of 4-[[(3-hydroxyphenyl)methylidene]amino]benzene-1- sulfonamide. Retrieved from [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]
-
ResearchGate. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 3-Fluoro-4-hydroxybenzene-1-sulfonamide for Lead Optimization in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract: The sulfonamide scaffold is a cornerstone of modern medicinal chemistry, integral to a wide array of FDA-approved therapeutics.[1] This guide focuses on a specific, strategically designed building block: 3-fluoro-4-hydroxybenzene-1-sulfonamide . We will dissect the rationale behind its unique substitution pattern and provide a framework for its application in lead optimization. This document furnishes researchers, scientists, and drug development professionals with a technical overview of the scaffold's value, a representative synthesis protocol, and detailed methodologies for evaluating its derivatives as potent and selective enzyme inhibitors.
The Strategic Value of the this compound Scaffold
The utility of this scaffold in a lead optimization campaign is not accidental; it is the result of a deliberate combination of functional groups, each conferring distinct and advantageous physicochemical properties. The strategic placement of the fluoro, hydroxyl, and sulfonamide moieties provides a powerful starting point for medicinal chemists to address challenges of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).
The Sulfonamide Core: A Privileged Pharmacophore
The sulfonamide group has a storied history in drug discovery, beginning with the antibacterial sulfa drugs that predated the antibiotic revolution.[2] Beyond its antimicrobial origins, it is now recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[3]
-
Enzyme Inhibition: The primary sulfonamide (-SO₂NH₂) is a classic zinc-binding group. It coordinates to the zinc ion within the active site of metalloenzymes, most notably Carbonic Anhydrases (CAs), making it a potent and well-characterized inhibitor.[4][5]
-
Bioisosteric Replacement: The sulfonamide group is a non-classical bioisostere of a carboxylic acid.[6] This replacement can be a critical move in lead optimization. While it maintains the ability to participate in hydrogen bonding, it significantly alters acidity (pKa of a sulfonamide is ~9-10 vs. ~4-5 for a carboxylic acid), which can dramatically improve cell permeability and oral bioavailability.[6]
Strategic Fluorination: Modulating Properties with Precision
The substitution of hydrogen with fluorine is a key strategy in modern drug design.[7] The fluorine atom at the 3-position is not merely an inert substituent; it actively modulates the molecule's properties.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom adjacent to the hydroxyl group can serve as a "metabolic shield," preventing oxidative metabolism at that position and thereby increasing the compound's half-life.[8]
-
Enhanced Binding Affinity: Fluorine is the most electronegative element. This property can alter the acidity of the neighboring phenolic hydroxyl group, potentially strengthening its hydrogen bonding interactions with a target protein. It can also engage in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone.[7]
-
Fine-tuning pKa: The electron-withdrawing nature of fluorine can lower the pKa of the nearby hydroxyl group, influencing its ionization state at physiological pH and thus its interaction profile.[8]
The 4-Hydroxyl Group: A Critical Anchor
The phenolic hydroxyl group is a versatile hydrogen bond donor and acceptor. Its position para to the sulfonamide group allows it to participate in critical interactions that can anchor the molecule within a binding pocket, contributing significantly to binding affinity and selectivity.
Caption: Key functional groups and their roles in lead optimization.
Synthesis and Characterization
While this compound is commercially available, understanding its synthesis is crucial for analog preparation during an SAR campaign.[9] A common and effective route proceeds from 2-fluoroanisole.
Retrosynthetic Analysis & Workflow
The synthesis involves three key transformations:
-
Electrophilic Aromatic Substitution: Chlorosulfonylation of 2-fluoroanisole introduces the sulfonyl chloride group, primarily at the position para to the activating methoxy group.
-
Nucleophilic Substitution: Amination of the sulfonyl chloride with ammonia or an ammonia equivalent yields the sulfonamide.
-
Demethylation: Cleavage of the methyl ether with a strong Lewis acid like boron tribromide (BBr₃) reveals the final phenolic hydroxyl group.
Sources
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 3-Fluoro-4-Hydroxybenzene-1-Sulfonamide Analogs as Carbonic Anhydrase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-fluoro-4-hydroxybenzene-1-sulfonamide analogs, with a primary focus on their activity as carbonic anhydrase (CA) inhibitors. The strategic placement of a fluorine atom on the benzenesulfonamide scaffold offers unique physicochemical properties that can significantly influence biological activity, making this class of compounds a compelling area of research for drug development professionals.
Introduction: The Significance of the 4-Hydroxybenzenesulfonamide Scaffold and the Role of Fluorine
The benzenesulfonamide moiety is a well-established pharmacophore, particularly for inhibitors of carbonic anhydrases, a family of metalloenzymes crucial in various physiological processes.[1] The primary sulfonamide group (-SO₂NH₂) is a key zinc-binding group (ZBG), essential for coordinating with the zinc ion in the active site of CA enzymes.[2] The 4-hydroxy group can participate in hydrogen bonding interactions within the active site, further anchoring the inhibitor.
The introduction of a fluorine atom at the 3-position of the 4-hydroxybenzenesulfonamide core is a strategic design choice. Fluorine, being the most electronegative element, can profoundly alter the electronic properties of the aromatic ring, influencing the acidity of the sulfonamide group and its interaction with the zinc ion.[2] This strategic fluorination can also enhance metabolic stability and improve membrane permeability, desirable properties for drug candidates.[2]
While comprehensive SAR studies on a wide range of this compound analogs are still emerging, valuable insights can be drawn from closely related structures, such as the 3-amino-4-hydroxybenzenesulfonamide derivatives. These analogs provide a strong foundation for understanding how substitutions on this scaffold impact CA inhibitory activity and selectivity.[1]
Comparative Analysis of Analog Activity
The following table summarizes the carbonic anhydrase inhibitory activity of a series of 3-amino-4-hydroxybenzenesulfonamide derivatives. This data serves as a valuable proxy for understanding the potential impact of various substituents on the this compound scaffold. The dissociation constant (Kd) is used as a measure of binding affinity, with lower values indicating stronger binding.
| Compound ID | R Group (at 3-amino position) | CA I Kd (µM) | CA II Kd (µM) | CA IX Kd (µM) | CA XII Kd (µM) |
| Parent | -H | >100 | 16 | 28 | >100 |
| Analog 1 | -CH₂-Ph | >100 | 11 | 22 | >100 |
| Analog 2 | -CH₂-(4-Cl-Ph) | >100 | 11 | 22 | >100 |
| Analog 3 | -CH₂-(3-F-Ph) | >100 | 16 | 28 | >100 |
| Analog 4 | -CH₂-(4-OMe-Ph) | >100 | 16 | 28 | >100 |
Data adapted from a study on 3-amino-4-hydroxybenzenesulfonamide derivatives as a predictive model for the SAR of 3-fluoro analogs.[1]
Structure-Activity Relationship (SAR) Insights
The data from the 3-amino-4-hydroxybenzenesulfonamide analogs reveals several key SAR trends that are likely applicable to the 3-fluoro scaffold:
-
The Unsubstituted Core: The parent 3-amino-4-hydroxybenzenesulfonamide shows moderate affinity for CA II and CA IX, indicating that the core scaffold possesses inherent inhibitory activity.[1]
-
Impact of N-Substitution:
-
Introduction of a benzyl group (Analog 1) at the 3-amino position slightly enhances the affinity for CA II and CA IX. This suggests that extending into a hydrophobic pocket of the active site can be beneficial.
-
Substitution on the phenyl ring of the benzyl group provides further insights. A chloro-substitution (Analog 2) maintains the improved affinity, while fluoro (Analog 3) and methoxy (Analog 4) substitutions do not significantly alter the binding compared to the parent benzyl analog.[1] This indicates that steric and electronic properties of the substituent at this position can fine-tune the inhibitory activity.
-
The Influence of the 3-Fluoro Substituent
Extrapolating from the general principles of fluorine in drug design, the 3-fluoro substituent in this compound is expected to:
-
Increase Acidity of the Sulfonamide: The electron-withdrawing nature of fluorine will increase the acidity of the sulfonamide proton, facilitating its deprotonation and coordination to the zinc ion in the CA active site.[2] This is a critical step for potent inhibition.
-
Enhance Binding Affinity: The C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones, potentially leading to stronger binding affinity compared to a C-H bond.
-
Improve Pharmacokinetic Properties: Fluorine substitution can block sites of metabolism, increasing the metabolic stability and in vivo half-life of the compound. It can also modulate lipophilicity, which is crucial for cell membrane permeability and overall bioavailability.
Experimental Protocols
General Synthesis of 3-Substituted-4-Hydroxybenzenesulfonamide Analogs
The synthesis of these analogs typically starts from a commercially available substituted phenol. A representative synthetic scheme is outlined below:
Caption: General synthetic workflow for 3-substituted-4-hydroxybenzenesulfonamide analogs.
Step-by-Step Methodology:
-
Chlorosulfonation: The starting substituted phenol is treated with chlorosulfonic acid, typically at low temperatures, to introduce the sulfonyl chloride group onto the aromatic ring. The reaction is carefully controlled to prevent side reactions.
-
Amination: The resulting sulfonyl chloride derivative is then reacted with an excess of ammonia (aqueous or in an organic solvent) to form the primary sulfonamide.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to yield the desired 3-substituted-4-hydroxybenzenesulfonamide analog.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
The inhibitory potency of the synthesized analogs against various CA isoforms is determined using a stopped-flow instrument to measure the CO₂ hydration activity.
Caption: Workflow for determining carbonic anhydrase inhibition.
Detailed Protocol:
-
Reagent Preparation: All assays are performed at a controlled temperature (e.g., 25°C). A buffered solution (e.g., TRIS buffer) containing a pH indicator (e.g., p-nitrophenol) is prepared. The carbonic anhydrase enzyme is dissolved in the same buffer. A CO₂-saturated solution is prepared by bubbling CO₂ gas through distilled water.
-
Assay Procedure: The CA-catalyzed CO₂ hydration reaction is monitored by the change in absorbance of the pH indicator. The enzyme solution, with and without the inhibitor at various concentrations, is mixed with the CO₂-saturated solution in the stopped-flow instrument.
-
Data Analysis: The initial rates of the reaction are determined from the linear portion of the absorbance versus time curve. The inhibitor concentration that causes a 50% reduction in enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the inhibitor concentration. The inhibition constant (Kᵢ) can then be determined using the Cheng-Prusoff equation.
Logical Relationships and Key Interactions
The interaction of a this compound inhibitor with the active site of carbonic anhydrase is a multi-point binding event.
Caption: Key interactions of the inhibitor within the CA active site.
Conclusion
The this compound scaffold represents a promising starting point for the design of potent and selective carbonic anhydrase inhibitors. The strategic placement of the fluorine atom is anticipated to enhance the intrinsic activity of the 4-hydroxybenzenesulfonamide core through favorable electronic and pharmacokinetic effects. The SAR data from closely related 3-amino analogs provides a valuable roadmap for further optimization, suggesting that modifications at the 3-position can be exploited to fine-tune binding affinity and selectivity. Future work should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogs to fully elucidate the SAR of this important class of compounds.
References
-
Supuran, C. T. Carbonic Anhydrases: Novel Therapeutic Applications for an Ancient Enzyme Class. Nature Reviews Drug Discovery2008 , 7 (2), 168–181. [Link]
-
Maresca, A.; Temperini, C.; Vu, H.; Pham, N. B.; Poulsen, S.-A.; Scozzafava, A.; Supuran, C. T. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry2014 , 57 (15), 6543–6554. [Link]
-
Pilipuitytė, L.; Matulienė, J.; Zubrienė, A.; Abian, O.; Baranauskienė, L.; Morkūnaitė, V.; Smirnov, A.; Gražina, A.; Manakova, E.; Matulis, D. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences2024 , 25 (13), 6466. [Link]
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A Senior Application Scientist's Guide to the Rigorous Validation of Enzyme Inhibition by 3-Fluoro-4-hydroxybenzene-1-sulfonamide Derivatives
In the landscape of drug discovery and development, the robust validation of enzyme inhibitors is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the inhibitory activity of 3-fluoro-4-hydroxybenzene-1-sulfonamide derivatives. Drawing upon established methodologies and field-proven insights, this document will navigate the critical experimental stages, from initial enzymatic assays to confirmatory biophysical and cellular analyses, ensuring the scientific integrity and trustworthiness of your findings.
The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] Derivatives of this compound are of particular interest due to their potential to form specific interactions within enzyme active sites, notably with metalloenzymes such as carbonic anhydrases (CAs).[2][3] The validation of their inhibitory potential requires a multi-faceted approach to not only quantify their potency but also to elucidate their mechanism of action and confirm direct target engagement.
Section 1: The Foundational Pillar: Enzymatic Inhibition Assays
The initial assessment of an inhibitor's efficacy begins with in vitro enzymatic assays. These experiments are designed to determine the concentration at which the compound elicits a half-maximal inhibitory effect (IC50) and to elucidate the inhibition constant (Ki), which provides a more absolute measure of potency.[1]
Determining IC50 Values: A Dose-Response Analysis
The IC50 value is a functional measure of an inhibitor's potency and is highly dependent on the experimental conditions. A typical approach involves a dose-response study where the enzyme's activity is measured across a range of inhibitor concentrations.
Experimental Protocol: Spectrophotometric Assay for Carbonic Anhydrase Inhibition
This protocol is adapted for a generic carbonic anhydrase isoform and can be modified based on the specific isoform and available substrate.
-
Reagent Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor stock solution to create a range of concentrations for the assay.
-
Prepare the assay buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of the enzyme (e.g., human Carbonic Anhydrase II) in the assay buffer.
-
Prepare a stock solution of the substrate (e.g., p-nitrophenyl acetate) in a solvent with minimal water content (e.g., acetonitrile).
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add a small volume of each inhibitor dilution to the respective wells. Include a control well with solvent only (no inhibitor).
-
Add the enzyme solution to all wells and incubate for a predetermined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 400 nm for the product p-nitrophenol) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[1]
-
Unveiling the Mechanism: Ki Determination and Mode of Inhibition
Understanding how an inhibitor interacts with an enzyme—its mode of inhibition—is crucial for lead optimization.[4] This is achieved by performing kinetic studies at varying substrate and inhibitor concentrations.
Experimental Workflow for Determining Mode of Inhibition
Sources
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- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Evaluation of Novel 3-Fluoro-4-Hydroxybenzene-1-Sulfonamide Derivatives
Introduction: The Rationale for Targeting Carbonic Anhydrases with Novel Sulfonamides
The 4-hydroxybenzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its role in the development of potent enzyme inhibitors. The primary sulfonamide moiety (—SO₂NH₂) is a powerful zinc-binding group, making it an ideal anchor for targeting zinc-containing metalloenzymes. Among these, the carbonic anhydrases (CAs) are a superfamily of enzymes crucial to fundamental physiological processes, including pH regulation, CO₂ transport, and biosynthesis.[1]
The introduction of a fluorine atom at the 3-position of the 4-hydroxybenzenesulfonamide core, creating the 3-fluoro-4-hydroxybenzene-1-sulfonamide scaffold, is a strategic synthetic modification. This bioisosteric replacement can subtly alter the compound's electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced potency and improved isoform selectivity.
This guide provides a comprehensive framework for the in vitro characterization and comparison of novel compounds derived from this specific scaffold. We will focus on the most logical and disease-relevant target for this class of molecules: the carbonic anhydrases, particularly the tumor-associated isoform CA IX.[1][2] This isoform is overexpressed in a variety of hypoxic tumors and plays a critical role in tumor acidification and progression, making it a prime target for anticancer therapeutics.[2][3]
Our comparative analysis will be structured around a logical, multi-tiered screening cascade designed to efficiently identify lead candidates. This cascade begins with primary target engagement, progresses to cellular effects, and concludes with an early assessment of drug-like properties.
The In Vitro Screening Cascade: A Step-by-Step Evaluation Workflow
A robust screening cascade is essential for making informed decisions in the early stages of drug discovery. It allows for the systematic comparison of newly synthesized compounds against benchmarks and each other, ensuring that resources are focused on the most promising candidates.
Caption: Schematic of the PAMPA assay setup.
Table 3: Comparative PAMPA Permeability Data
| Compound ID | Permeability (Pₑ, 10⁻⁶ cm/s) | Predicted Absorption |
| A-001 | 0.8 | Low |
| A-002 | 2.5 | Moderate |
| A-003 | 6.1 | High |
| Caffeine | (High Permeability Control) | >5.0 |
| Famotidine | (Low Permeability Control) | <1.0 |
Data is hypothetical. Pₑ is the effective permeability coefficient.
Authoritative Grounding: Compounds with Pₑ > 5.0 x 10⁻⁶ cm/s are generally considered to have high permeability and a good chance of being well-absorbed orally. [4]Compounds with Pₑ < 1.0 x 10⁻⁶ cm/s are classified as having low permeability. The data shows a clear trend: as lipophilicity increases from A-001 to A-003 , so does passive permeability. This is a crucial piece of data for prioritizing compounds for further, more complex studies like Caco-2 assays or in vivo pharmacokinetic testing. [5]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plate Preparation:
-
Use a 96-well filter plate (the acceptor plate) with a hydrophobic PVDF membrane.
-
Coat each well of the acceptor plate with a small volume (e.g., 5 µL) of a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane. [4] * Fill the wells of the acceptor plate with an acceptor sink buffer.
-
-
Compound Preparation:
-
Use a standard 96-well plate as the donor plate.
-
Add the test compounds (from DMSO stocks) to a buffer solution (e.g., PBS at pH 7.4) to a final concentration of ~10-50 µM.
-
-
Assay Incubation:
-
Carefully place the lipid-coated acceptor plate onto the donor plate, creating a "sandwich." [6] * Incubate the sandwich at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy. [4]5. Data Analysis:
-
Calculate the effective permeability coefficient (Pₑ) using an established equation that takes into account the volumes of the donor and acceptor wells, the area of the membrane, and the incubation time.
-
Conclusion: Synthesizing the Data for Lead Candidate Selection
This guide has outlined a logical and efficient workflow for the comparative in vitro testing of novel compounds derived from the this compound scaffold. By systematically evaluating target engagement, cellular activity, and key drug-like properties, researchers can make data-driven decisions.
Based on our hypothetical results:
-
Compound A-001 shows target engagement but has weak cellular activity and poor permeability, making it a poor candidate.
-
Compound A-002 is an improvement, with better potency and moderate permeability. It could be a candidate for further optimization.
-
Compound A-003 emerges as the clear lead candidate. It demonstrates potent and selective inhibition of the primary target (hCA IX), translates this to potent and selective anticancer activity in cells, and possesses high passive permeability, suggesting good potential for oral bioavailability.
This structured approach, combining robust biochemical and cell-based assays, provides the critical data needed to confidently advance the most promising compounds into the next phase of preclinical development.
References
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Çakır, Ü., Uğraş, H. İ., Özensoy, Ö., Sinan, S., & Arslan, O. (2004). In vitro inhibition effects of some new sulfonamide inhibitors on human carbonic anhydrase I and II. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]
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Hasan, S. M., D'Souza, C., & Khan, F. I. (2022). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. MDPI. Available at: [Link]
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Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Available at: [Link]
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Chaudhry, G. E., Akram, M. Z., & Iqbal, J. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. Available at: [Link]
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Mocan, T., Matea, C., Tabaran, F., Iancu, C., Orasan, O., & Bartoș, D. (2017). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports. Available at: [Link]
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Podolski-Renić, A., Dinić, J., Stojković, S., Pešić, M., & Banković, J. (2014). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Vojnosanitetski pregled. Available at: [Link]
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Siramshetty, V. B., Prehn, J., & Gohlke, B. O. (2021). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. Molecular Pharmaceutics. Available at: [Link]
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Nocentini, A., Bua, S., & Supuran, C. T. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Sharma, A., Tiwari, M., & Wadhwa, P. K. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS Chemical Neuroscience. Available at: [Link]
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Jamalzadeh, E., & Aghaie, E. (2021). Discovering novel carbonic anhydrase type IX (CA IX) inhibitors from seven million compounds using virtual screening and in vitro analysis. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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Das, S., & Ghosh, C. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
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Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Available at: [Link]
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De Luca, L., & Angeli, A. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. Available at: [Link]
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Sygnature Discovery. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Sygnature Discovery. Available at: [Link]
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Mboge, M. Y., Mahon, B. P., & McKenna, R. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE. Available at: [Link]
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Miarka, P., & Wiela-Hojeńska, A. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology. Available at: [Link]
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Pfaller, R., & Guebitz, G. M. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. Available at: [Link]
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Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. Available at: [Link]
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Le, T. N., & Richardson, D. R. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
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Angeli, A., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules. Available at: [Link]
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Pfaller, R., & Guebitz, G. M. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Available at: [Link]
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MolecularCloud. (2025). Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview. MolecularCloud. Available at: [Link]
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A Researcher's Guide to Assessing the Selectivity of 3-Fluoro-4-hydroxybenzene-1-sulfonamide-based Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of 3-fluoro-4-hydroxybenzene-1-sulfonamide-based inhibitors. Moving beyond simple potency measurements, we will explore a multi-tiered experimental approach designed to build a robust selectivity profile, ensuring a thorough understanding of a compound's biological activity and potential for therapeutic development.
Introduction: The Target Landscape
The this compound scaffold is a classic example of a privileged structure in medicinal chemistry, primarily targeting the carbonic anhydrase (CA) family of enzymes.[1] CAs are ubiquitous zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate and protons.[2] This reaction is fundamental to a vast array of physiological processes, including respiration, pH homeostasis, and electrolyte balance.[3]
The human genome encodes at least 15 CA isoforms, which are broadly classified based on their cellular location: cytosolic, membrane-bound, mitochondrial, and secreted.[4] While they share a conserved active site, subtle differences in amino acid residues and active site topology provide an opportunity for the design of isoform-selective inhibitors.[5] Achieving selectivity is paramount, as promiscuous inhibition of off-target CA isoforms can lead to undesirable side effects.[6] For instance, many therapeutic efforts focus on selectively inhibiting tumor-associated isoforms like CA IX and CA XII over the ubiquitously expressed cytosolic CA II to minimize side effects.[7]
The sulfonamide group (—SO₂NH₂) is the key pharmacophore, binding to the catalytic zinc ion in a deprotonated state.[8] The 3-fluoro-4-hydroxybenzene "tail" of the inhibitor is crucial for establishing secondary interactions within the active site, which ultimately dictates the inhibitor's affinity and isoform selectivity.
This guide will use a hypothetical lead compound, "Compound X," representing the this compound class, and compare it against Acetazolamide (AZM) , a well-characterized, clinically used, but relatively non-selective CA inhibitor.[9][10]
Tier 1: Foundational Biochemical Selectivity Profiling
The initial and most critical step is to determine the inhibitory potency of Compound X against a panel of purified human CA isoforms. This provides the fundamental data upon which all other selectivity assessments are built.
Causality Behind Experimental Choice:
The gold-standard method for this is the stopped-flow CO₂ hydration assay .[11][12] This technique directly measures the enzyme's catalytic activity by monitoring the pH change resulting from CO₂ hydration.[11] It is highly sensitive and allows for the accurate determination of kinetic parameters and inhibition constants (Ki).[13] While other methods exist, the stopped-flow assay is unparalleled in its precision for studying fast enzymes like CAs.[11]
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant human CA isoforms (e.g., hCA I, II, IV, VA, IX, XII) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).
-
Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.
-
Prepare a buffer solution containing a pH indicator (e.g., p-Nitrophenol) for spectrophotometric monitoring.
-
Prepare serial dilutions of Compound X and the reference inhibitor, Acetazolamide, in DMSO.
-
-
Instrumentation:
-
Utilize a stopped-flow spectrophotometer capable of rapid mixing and kinetic data acquisition.[12]
-
-
Assay Procedure:
-
Equilibrate all solutions to the desired temperature (typically 25°C).
-
In the instrument's drive syringe 1, place the enzyme solution mixed with the desired concentration of the inhibitor (and pH indicator buffer).
-
In drive syringe 2, place the saturated CO₂ solution.
-
Initiate rapid mixing. The reaction is initiated as the CO₂ solution mixes with the enzyme/inhibitor solution.
-
Monitor the change in absorbance of the pH indicator over time (typically milliseconds to seconds) as protons are produced by the hydration reaction.
-
-
Data Analysis:
-
Determine the initial reaction rates (V₀) from the linear portion of the kinetic traces at various substrate (CO₂) and inhibitor concentrations.
-
Calculate the inhibition constant (Ki) by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive inhibition) using non-linear regression analysis.[14]
-
Data Presentation: Comparative Inhibition Profile
The results should be compiled into a clear, comparative table.
| CA Isoform | Compound X (Ki, nM) | Acetazolamide (Ki, nM) | Selectivity Ratio (Ki hCA II / Ki Target) |
| hCA I (Cytosolic) | 550 | 250 | 0.2 |
| hCA II (Cytosolic) | 120 | 12 [9] | 1.0 (Reference) |
| hCA IV (Membrane) | 85 | 74[9] | 1.4 |
| hCA VA (Mitochondrial) | 2500 | 450 | 0.05 |
| hCA IX (Tumor-Assoc.) | 15 | 25 | 8.0 |
| hCA XII (Tumor-Assoc.) | 8 | 5.7 | 15.0 |
Hypothetical data for illustrative purposes.
From this table, we can infer that Compound X shows promising selectivity for the tumor-associated isoforms hCA IX and hCA XII over the highly abundant off-target, hCA II.
Tier 2: Confirming Target Engagement in a Cellular Context
Biochemical assays use purified proteins, which may not fully represent the complex cellular environment. Therefore, it is crucial to verify that the inhibitor engages its intended target within intact cells. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose.[15][16]
Causality Behind Experimental Choice:
CETSA operates on the principle that when a ligand binds to its target protein, it generally confers thermal stability to the protein.[16][17] By heating intact cells and measuring the amount of soluble target protein remaining at different temperatures, we can detect this stabilization as a "shift" in the protein's melting curve.[18] This provides direct evidence of target engagement in a physiologically relevant setting without requiring modified compounds or proteins.[17]
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} caption [label="CETSA Experimental Workflow.", fontsize=10, fontname="Arial"];
Experimental Protocol: CETSA for CA Target Engagement
-
Cell Culture and Treatment:
-
Culture a cell line endogenously expressing the target CA isoform (e.g., a renal cancer cell line for CA XII).[10]
-
Treat cells with Compound X (at a concentration ~100x Ki) or vehicle (DMSO) for a defined period (e.g., 1 hour).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a physiological buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target CA protein in each sample using a specific antibody via Western Blot or ELISA.
-
Plot the percentage of soluble protein against temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature for the treated sample confirms target engagement.[15]
-
Tier 3: Broader Selectivity and Off-Target Profiling
While Compound X is designed for CAs, it is essential to assess its potential for interacting with other unrelated targets, which could lead to unexpected toxicities or side effects.
Causality Behind Experimental Choice:
Given the widespread use of sulfonamides in drugs targeting various enzymes and receptors, a broad off-target screen is a prudent step.[19] A common approach is to screen the compound against a panel of kinases, GPCRs, and other common "anti-targets." Affinity chromatography coupled with mass spectrometry can also be employed to pull down binding partners from cell lysates, offering an unbiased view of potential interactions.[20]
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} caption [label="Multi-tiered Selectivity Assessment.", fontsize=10, fontname="Arial"];
Comparison and Conclusion
The systematic, multi-tiered approach outlined in this guide provides a robust framework for assessing the selectivity of this compound-based inhibitors. By integrating biochemical kinetics, cellular target engagement, and broad off-target screening, researchers can build a comprehensive profile of their lead compounds.
Compared to a non-selective inhibitor like Acetazolamide, a compound like our hypothetical "Compound X" would demonstrate a clear advantage through its preferential inhibition of disease-relevant CA isoforms (e.g., CA IX, XII) while sparing ubiquitous isoforms (CA II). This enhanced selectivity, verified in a cellular context, is a critical prerequisite for advancing a compound toward further preclinical and clinical development, promising a wider therapeutic window and a more favorable safety profile.
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A Colorimetric CO 2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). Molecules. Retrieved January 23, 2026, from [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. Retrieved January 23, 2026, from [Link]
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Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 23, 2026, from [Link]
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Carbonic Anhydrase XII Functions in Health and Disease. (2016). Biochimica et Biophysica Acta (BBA) - Biomembranes. Retrieved January 23, 2026, from [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. Retrieved January 23, 2026, from [Link]
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The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. (1973). Journal of Biological Chemistry. Retrieved January 23, 2026, from [Link]
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Biological activity and synthesis of sulfonamide derivatives: A brief review. (2015). European Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). Biochemical Journal. Retrieved January 23, 2026, from [Link]
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Structure-guided identification of a selective sulfonamide-based inhibitor targeting the human carbonic anhydrase VA isoform. (2022). Archiv der Pharmazie. Retrieved January 23, 2026, from [Link]
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Structural Basis of Nanomolar Inhibition of Tumor-Associated Carbonic Anhydrase IX. (2020). Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]
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Carbonic Anhydrases and their Physiological Roles. (2019). MOL2NET. Retrieved January 23, 2026, from [Link]
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What experiment would test whether an enzyme is competitive or non-competitive? (2018). Quora. Retrieved January 23, 2026, from [Link]
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Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. (2002). PNAS. Retrieved January 23, 2026, from [Link]
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Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. (2013). Iranian Journal of Pharmaceutical Research. Retrieved January 23, 2026, from [Link]
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Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]
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The Cellular Physiology of Carbonic Anhydrases. (2000). Journal of Pancreas. Retrieved January 23, 2026, from [Link]
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A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). Analytical Biochemistry. Retrieved January 23, 2026, from [Link]
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Structure-activity relationship studies of acetazolamide-based carbonic anhydrase inhibitors with activity against Neisseria gonorrhoeae. (2021). European Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]
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Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). International Journal of Molecular Sciences. Retrieved January 23, 2026, from [Link]
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Synthesis and Biological Activity of New Sulfonamide Derivatives. (2022). International Journal of Medical and Pharmaceutical Case Reports. Retrieved January 23, 2026, from [Link]
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Bicarbonate Inhibition of Carbonic Anhydrase Mimics Hinders Catalytic Efficiency. (2019). ACS Catalysis. Retrieved January 23, 2026, from [Link]
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Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling. (2020). International Journal of Molecular Sciences. Retrieved January 23, 2026, from [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Platelets. Retrieved January 23, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (2024). Molecules. Retrieved January 23, 2026, from [Link]
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Pharm 101: Acetazolamide. (2020). LITFL. Retrieved January 23, 2026, from [Link]
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Carbonic anhydrase, its inhibitors and vascular function. (2022). Frontiers in Pharmacology. Retrieved January 23, 2026, from [Link]
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Biological activities of sulfonamides. (2006). Indian Journal of Pharmaceutical Sciences. Retrieved January 23, 2026, from [Link]
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Stopped-flow spectrophotometry to measure carbonic anhydrase activity... (2007). ResearchGate. Retrieved January 23, 2026, from [Link]
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A comprehensive review of the structural basis for the selectivity of sulfonamide-based inhibitors for carbonic anhydrase isoforms IX and XII over carbonic anhydrase II. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 23, 2026, from [Link]
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Enzyme Inhibition. (2017). YouTube. Retrieved January 23, 2026, from [Link]
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Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi. (2024). Molecules. Retrieved January 23, 2026, from [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology. Retrieved January 23, 2026, from [Link]
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The Fluorine Advantage: A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Sulfonamides
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical comparison of fluorinated and non-fluorinated sulfonamides, offering insights into their efficacy, mechanisms of action, and the physicochemical rationale behind their differential performance. As a Senior Application Scientist, my aim is to equip you with the necessary knowledge to make informed decisions in your research and development endeavors.
Introduction: The Enduring Legacy of Sulfonamides and the Rise of Fluorination
Sulfonamides, the first class of synthetic antimicrobial agents, revolutionized medicine with their ability to combat a wide range of bacterial infections.[1] Their mechanism of action lies in the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2] This selective toxicity, targeting a pathway absent in humans who obtain folic acid from their diet, has been a cornerstone of their success.[1]
However, the emergence of antibiotic resistance has necessitated the continuous evolution of antimicrobial agents. One of the most successful strategies in medicinal chemistry to enhance the potency, metabolic stability, and overall pharmacokinetic profile of drugs has been the introduction of fluorine atoms into their molecular structure. This guide will dissect the impact of this "fluorine advantage" in the context of sulfonamides.
Mechanism of Action: A Shared Target, A Potentially Enhanced Interaction
Both fluorinated and non-fluorinated sulfonamides share the same primary mechanism of action: the inhibition of dihydropteroate synthase (DHPS). As structural analogs of para-aminobenzoic acid (pABA), they compete for the active site of DHPS, thereby disrupting the synthesis of dihydropteroic acid, a precursor to folic acid. The resulting depletion of folic acid inhibits bacterial DNA and RNA synthesis, leading to a bacteriostatic effect.
Figure 1: Mechanism of action of sulfonamides.
The introduction of fluorine can subtly but significantly alter the interaction of the sulfonamide with the DHPS active site. The high electronegativity of fluorine can modify the electronic distribution of the molecule, potentially leading to stronger binding interactions with amino acid residues in the enzyme's active site. Furthermore, the substitution of hydrogen with fluorine can alter the acidity (pKa) of the sulfonamide's nitrogen, a critical factor for its ionization state and, consequently, its binding affinity.
The Physicochemical Impact of Fluorination: A Deeper Dive
The decision to incorporate fluorine into a drug molecule is a strategic one, driven by its unique and predictable effects on a compound's physicochemical properties.
Lipophilicity and Membrane Permeability
Fluorine's effect on lipophilicity is context-dependent. While a single fluorine atom is only slightly more lipophilic than a hydrogen atom, the introduction of multiple fluorine atoms, such as in a trifluoromethyl group (-CF3), can significantly increase lipophilicity.[3] This enhanced lipophilicity can improve the drug's ability to penetrate bacterial cell membranes, leading to higher intracellular concentrations and, consequently, greater efficacy. However, excessive lipophilicity can also lead to poor solubility and off-target effects.
Metabolic Stability
One of the most significant advantages of fluorination is the increased metabolic stability of the drug. The carbon-fluorine (C-F) bond is exceptionally strong and not easily cleaved by metabolic enzymes, such as cytochrome P450s. By replacing a metabolically labile C-H bond with a C-F bond, the rate of drug metabolism can be significantly reduced, leading to a longer half-life and sustained therapeutic effect.
Acidity (pKa)
The electron-withdrawing nature of fluorine can have a profound impact on the pKa of nearby acidic or basic functional groups.[4] In sulfonamides, the acidity of the sulfonamide nitrogen is crucial for its antibacterial activity. Fluorination can lower the pKa, increasing the proportion of the ionized form at physiological pH, which is often the more active form for binding to DHPS.
Figure 2: Physicochemical consequences of sulfonamide fluorination.
Comparative Efficacy: A Look at the Experimental Data
While comprehensive head-to-head clinical trials directly comparing a fluorinated sulfonamide with its non-fluorinated parent are not abundant in publicly available literature, preclinical studies and the broader understanding of fluorine's effects in medicinal chemistry provide compelling evidence for the potential of enhanced efficacy.
Minimum Inhibitory Concentration (MIC) Data
For instance, a study on a fluorinated pyridine derivative of a sulfonamide reported high antimicrobial activity with MIC values ranging from 1.95 to 15.63 μg/mL against various bacterial strains.[5] While a direct non-fluorinated counterpart was not tested in the same study, these values are promising and fall within a potent range for antibacterial agents.
Table 1: Representative MIC Values for a Fluorinated Sulfonamide Derivative [5]
| Bacterial Strain | MIC (μg/mL) |
| Escherichia coli | 1.95 - 7.81 |
| Staphylococcus aureus | 3.91 - 15.63 |
| Pseudomonas aeruginosa | 7.81 - 15.63 |
It is important to note that the effect of fluorination can be species-dependent, and the position of the fluorine atom on the molecule is critical for its impact on activity.
Dihydropteroate Synthase (DHPS) Inhibition (Ki)
The inhibition constant (Ki) provides a direct measure of the binding affinity of an inhibitor to its target enzyme. A lower Ki value signifies a stronger interaction and more potent inhibition. While specific comparative Ki values for fluorinated versus non-fluorinated sulfonamides targeting DHPS are scarce in the literature, it is known that mutations in the DHPS enzyme can dramatically alter the Ki for sulfonamides.[5] The structural and electronic changes induced by fluorination could potentially lead to a lower Ki value, indicating a more potent inhibition of the DHPS enzyme, even in wild-type strains.
Experimental Protocols: Assessing Sulfonamide Efficacy
To enable researchers to conduct their own comparative studies, we provide the following standardized protocols.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of a sulfonamide that inhibits the visible growth of a bacterium.
Methodology:
-
Prepare Bacterial Inoculum: Culture the test bacterium overnight in appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare Drug Dilutions: Prepare a series of twofold dilutions of the fluorinated and non-fluorinated sulfonamides in broth medium in a 96-well microtiter plate. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the sulfonamide at which there is no visible growth of the bacterium.
Figure 3: Workflow for MIC determination by broth microdilution.
DHPS Enzyme Inhibition Assay
Objective: To determine the inhibition constant (Ki) of a sulfonamide against dihydropteroate synthase.
Methodology:
-
Enzyme and Substrate Preparation: Purify recombinant DHPS enzyme. Prepare solutions of the substrates, p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).
-
Assay Reaction: Set up reaction mixtures containing buffer, DHPS enzyme, DHPP, and varying concentrations of the sulfonamide inhibitor (both fluorinated and non-fluorinated). Initiate the reaction by adding pABA.
-
Detection: The product of the DHPS reaction, dihydropteroate, can be detected using various methods, such as coupling the reaction to dihydrofolate reductase (DHFR) and monitoring the oxidation of NADPH at 340 nm.
-
Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Plot the data using a suitable model (e.g., Michaelis-Menten with competitive inhibition) to calculate the Ki value.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the sulfonamide scaffold presents a compelling avenue for enhancing their antibacterial efficacy. The predictable effects of fluorination on key physicochemical properties such as lipophilicity, metabolic stability, and pKa provide a rational basis for designing more potent and durable sulfonamide antibiotics.
While direct comparative clinical data remains a gap in the literature, the available preclinical evidence and the fundamental principles of medicinal chemistry strongly support the "fluorine advantage." Further research involving the synthesis and parallel testing of fluorinated and non-fluorinated sulfonamide analogs is crucial to fully elucidate the structure-activity relationships and to unlock the full potential of this promising strategy in the fight against bacterial resistance.
References
- Comparative study on the antibacterial activity of some flavonoids and their sulfonic derivatives. (n.d.). Der Pharma Chemica, 8(1), 283-288.
- Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). Molecules, 28(10), 4193.
- Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. (2025). Aca. Intl. J. Med. Sci., 3(2), 41-48.
- Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study. (2020). Molecules, 25(20), 4877.
- Comparison of Antimicrobial Activity of Fluoride Varnishes Against Streptococcus mutans and Lactobacillus acidophilus: An In Vitro Study. (2021).
- Sulfonamides: The first synthetic antibacterial agents. (2024).
- Dihydropteroate Synthase (Sulfonamides) and Dihydrofolate Reductase Inhibitors. (2020). Reference Module in Biomedical Sciences.
- Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 799-805.
- Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study. (2020). PubMed.
- Novel antimicrobial peptides modified with fluorinated sulfono-γ-AA having high stability and targeting multidrug-resistant bacteria infections. (2024). PubMed.
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). Journal of Medicinal Chemistry.
- Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum. (1997). Proceedings of the National Academy of Sciences, 94(25), 14037-14042.
- Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. (n.d.). bioRxiv.
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). Request PDF.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). Molecules, 29(3), 693.
- Focus on Physico‐Chemical Properties of Sulfoximines: Acidity, Basicity and Lipophilicity. (2024). Chemistry – A European Journal.
- Determination of pK a values of fluoroalkanesulfonamides and investigation of their nucleophilicity. (n.d.). Request PDF.
- MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). (n.d.).
- Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors. (2020).
- Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs. (1989). PubMed.
- Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. (n.d.). Request PDF.
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- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
